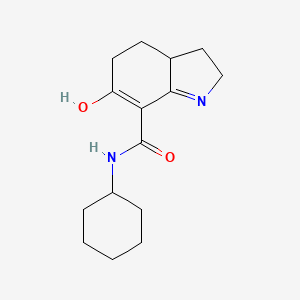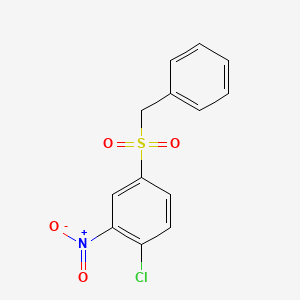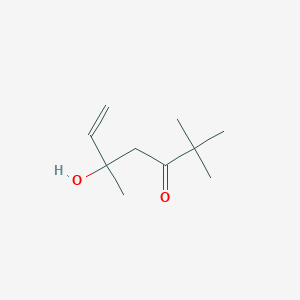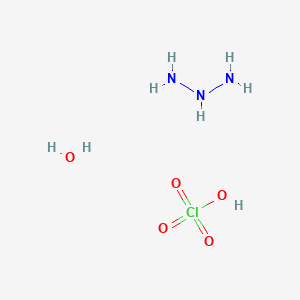![molecular formula C5H13N2O4P B14599248 Phosphonic acid, [2-[(3-amino-1-oxopropyl)amino]ethyl]- CAS No. 59957-50-5](/img/structure/B14599248.png)
Phosphonic acid, [2-[(3-amino-1-oxopropyl)amino]ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, [2-[(3-amino-1-oxopropyl)amino]ethyl]-, is a compound characterized by the presence of a phosphonic acid group and an amino acid derivative. This compound is part of the broader class of phosphonic acids, which are known for their structural analogy to phosphate groups and their diverse applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphonic acid, [2-[(3-amino-1-oxopropyl)amino]ethyl]-, can be synthesized through several methods. One common approach involves the reaction of phosphorous acid with an appropriate amine derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of phosphonic acids often involves the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis . These methods are efficient and scalable, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, [2-[(3-amino-1-oxopropyl)amino]ethyl]-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes .
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted amino acids. These products have diverse applications in different fields .
Aplicaciones Científicas De Investigación
Phosphonic acid, [2-[(3-amino-1-oxopropyl)amino]ethyl]-, has numerous scientific research applications:
Mecanismo De Acción
The mechanism of action of phosphonic acid, [2-[(3-amino-1-oxopropyl)amino]ethyl]-, involves its interaction with molecular targets through its phosphonic acid and amino groups. These interactions can inhibit or activate specific pathways, depending on the context. For example, in biological systems, the compound can mimic phosphate groups and interfere with enzymatic processes that involve phosphorylation .
Comparación Con Compuestos Similares
Similar Compounds
- 2-aminoethylphosphonic acid
- 3-aminopropylphosphonic acid
- (1-aminoethyl)phosphonic acid
- aminomethylphosphonic acid
Uniqueness
Phosphonic acid, [2-[(3-amino-1-oxopropyl)amino]ethyl]-, is unique due to its specific combination of an amino acid derivative and a phosphonic acid group. This combination imparts distinct properties, such as enhanced coordination capabilities and specific biological activities, making it valuable in various applications .
Propiedades
Número CAS |
59957-50-5 |
|---|---|
Fórmula molecular |
C5H13N2O4P |
Peso molecular |
196.14 g/mol |
Nombre IUPAC |
2-(3-aminopropanoylamino)ethylphosphonic acid |
InChI |
InChI=1S/C5H13N2O4P/c6-2-1-5(8)7-3-4-12(9,10)11/h1-4,6H2,(H,7,8)(H2,9,10,11) |
Clave InChI |
KVMIUFCXQSMUGL-UHFFFAOYSA-N |
SMILES canónico |
C(CN)C(=O)NCCP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Ethoxy-2-oxoethyl)sulfanyl]ethyl 2-methylprop-2-enoate](/img/structure/B14599168.png)
![4-[(E)-(5-Chloro-2,4-dimethoxyphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14599181.png)
![Pyridine, 2-[[(pentachlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14599186.png)





![1-[2-(4-Fluorophenyl)pentyl]imidazole;nitric acid](/img/structure/B14599206.png)




![1,3,3-Trimethyl-5-methylidenebicyclo[4.1.0]heptane](/img/structure/B14599263.png)
